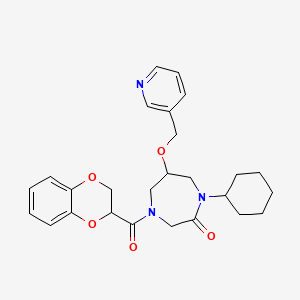![molecular formula C21H26N2O3 B6074329 4-{3-[1-(3-phenyl-2-propynoyl)-3-piperidinyl]propanoyl}morpholine](/img/structure/B6074329.png)
4-{3-[1-(3-phenyl-2-propynoyl)-3-piperidinyl]propanoyl}morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{3-[1-(3-phenyl-2-propynoyl)-3-piperidinyl]propanoyl}morpholine is a synthetic compound that belongs to the class of morpholinyl compounds. It is also known as PPM-18 and has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-{3-[1-(3-phenyl-2-propynoyl)-3-piperidinyl]propanoyl}morpholine involves the inhibition of various cellular pathways and enzymes. It has been shown to inhibit tubulin polymerization, which is essential for cell division and proliferation. Additionally, it has been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. These mechanisms of action contribute to its antitumor and antiproliferative activities.
Biochemical and Physiological Effects:
4-{3-[1-(3-phenyl-2-propynoyl)-3-piperidinyl]propanoyl}morpholine has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis and cell cycle arrest in cancer cells. Additionally, it has been found to inhibit the production of pro-inflammatory cytokines and prostaglandins, which contribute to its anti-inflammatory and analgesic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of 4-{3-[1-(3-phenyl-2-propynoyl)-3-piperidinyl]propanoyl}morpholine for lab experiments include its potent antitumor and antiproliferative activities, as well as its antimicrobial, anti-inflammatory, and analgesic properties. However, its limitations include its cytotoxicity and potential side effects, which need to be carefully evaluated before use in experiments.
Direcciones Futuras
There are several future directions for the research and development of 4-{3-[1-(3-phenyl-2-propynoyl)-3-piperidinyl]propanoyl}morpholine. These include the evaluation of its efficacy and safety in preclinical and clinical trials, the investigation of its potential applications in other fields of research, such as neurodegenerative diseases and cardiovascular disorders, and the development of novel analogs with improved properties. Additionally, further studies are needed to elucidate its mechanism of action and the molecular targets involved in its activities.
Métodos De Síntesis
The synthesis of 4-{3-[1-(3-phenyl-2-propynoyl)-3-piperidinyl]propanoyl}morpholine involves a multi-step process. The first step involves the reaction of 3-phenyl-2-propynoic acid with piperidine to yield 1-(3-phenyl-2-propynoyl)-3-piperidinyl)propan-1-one. In the second step, this intermediate is reacted with morpholine to obtain the final product, 4-{3-[1-(3-phenyl-2-propynoyl)-3-piperidinyl]propanoyl}morpholine.
Aplicaciones Científicas De Investigación
4-{3-[1-(3-phenyl-2-propynoyl)-3-piperidinyl]propanoyl}morpholine has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit potent antitumor and antiproliferative activities against various cancer cell lines. Additionally, it has been found to possess antimicrobial, anti-inflammatory, and analgesic properties.
Propiedades
IUPAC Name |
1-morpholin-4-yl-3-[1-(3-phenylprop-2-ynoyl)piperidin-3-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c24-20(22-13-15-26-16-14-22)11-9-19-7-4-12-23(17-19)21(25)10-8-18-5-2-1-3-6-18/h1-3,5-6,19H,4,7,9,11-17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNXKZUQWDZLNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C#CC2=CC=CC=C2)CCC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide](/img/structure/B6074248.png)
![N-(tetrahydro-2-furanylmethyl)-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6074255.png)

![N-[7,7-dimethyl-2-(4-morpholinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-6-methyl-2-pyridinecarboxamide](/img/structure/B6074259.png)
![4-(3-{3-[(4-chlorophenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid](/img/structure/B6074264.png)
![7-(2,3-dimethylcyclohexyl)-3-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6074269.png)
![2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-(1-phenyl-4-piperidinyl)acetamide](/img/structure/B6074290.png)
![N-[4-(acetylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B6074294.png)
![2-[2-(3-ethoxy-2-hydroxyphenyl)vinyl]-8-quinolinol](/img/structure/B6074296.png)
![4-[(1-propyl-4-piperidinyl)amino]-1-[2-(trifluoromethyl)benzyl]-2-pyrrolidinone](/img/structure/B6074300.png)
![7,11-dicyano-10-hydroxy-3-methyl-9-aza-3-azoniaspiro[5.5]undeca-7,10-dien-8-olate](/img/structure/B6074314.png)
![2-methoxy-N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylnicotinamide](/img/structure/B6074318.png)
![ethyl 5-{2-[(3-methylbenzyl)oxy]benzylidene}-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6074324.png)
![2-(3,4-dihydro-2(1H)-isoquinolinyl)-5-(3-thienyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6074335.png)